REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=O.[CH3:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH2:12][NH2:13].[BH4-].[Na+]>CO>[CH3:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH2:12][NH:13][CH2:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
CC(CCN)(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for another hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
before quenching with water
|
Type
|
CUSTOM
|
Details
|
MeOH was removed under vacuum from the resulting mixture
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (0-15% MeOH/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
CC(CCNCC=1N(C=CN1)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |